4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with various substituents, including a phenylpiperazine moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a primary or secondary amine with formaldehyde and a carbonyl compound. In this case, the phenylpiperazine moiety can be introduced through a Mannich reaction involving phenylpiperazine, formaldehyde, and a suitable precursor of the pyrroloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development.
Industrial Applications: It may be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
5-((4-phenylpiperazin-1-yl)methyl)8-hydroxyquinoline: A compound used as a corrosion inhibitor.
Uniqueness
4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific structural features, including the pyrroloquinoline core and the presence of multiple substituents
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6,11,11-trimethyl-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C25H27N3O2/c1-17-13-20-18(15-25(2,3)28-22(20)21(14-17)23(29)24(28)30)16-26-9-11-27(12-10-26)19-7-5-4-6-8-19/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
NJYYNOZWXCLECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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